molecular formula C18H17ClN2O3 B6981502 2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid

2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981502
M. Wt: 344.8 g/mol
InChI Key: HDYBLHYFJXKFBN-UHFFFAOYSA-N
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Description

2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound that features a cyclopropane ring, a chlorophenyl group, and a pyridine ring

Properties

IUPAC Name

2-[[2-(2-chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-15-4-2-1-3-12(15)13-10-14(13)17(22)21-16(18(23)24)9-11-5-7-20-8-6-11/h1-8,13-14,16H,9-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYBLHYFJXKFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC(CC2=CC=NC=C2)C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl group, which can be accomplished using reagents like thionyl chloride or sulfuryl chloride.

    Coupling with pyridine: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

In an industrial setting, the production of 2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Bromophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid
  • 2-[[2-(2-Fluorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid
  • 2-[[2-(2-Methylphenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid

Uniqueness

The presence of the chlorophenyl group in 2-[[2-(2-Chlorophenyl)cyclopropanecarbonyl]amino]-3-pyridin-4-ylpropanoic acid distinguishes it from similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.

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